5-Bromo-2-fluorobenzaldehyde
Overview
Description
5-Bromo-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that has been utilized in various chemical syntheses. It serves as a building block in the construction of more complex molecules, particularly in the field of organic chemistry. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile reagent for further functionalization and the formation of various derivatives.
Synthesis Analysis
The synthesis of 5-Bromo-2-fluorobenzaldehyde derivatives has been explored in several studies. For instance, a novel series of transition metal complexes were synthesized using 5-Bromo-2-fluorobenzaldehyde, which reacted with hydroxylamine in an ethanolic solution at room temperature to form oxime derivatives . Additionally, the synthesis of related compounds such as 2-bromobenzaldehydes has been achieved through a palladium-catalyzed ortho-bromination of benzaldehydes, followed by a rapid deprotection step .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluorobenzaldehyde and its derivatives is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. The aldehyde group is a key functional group that allows for further chemical transformations. The structure of the synthesized compounds, including metal complexes derived from 5-Bromo-2-fluorobenzaldehyde, has been elucidated using various spectroscopic techniques such as Ultraviolet, Infrared, and 1H NMR spectral studies .
Chemical Reactions Analysis
5-Bromo-2-fluorobenzaldehyde participates in various chemical reactions due to its reactive aldehyde group and the presence of halogen substituents. It has been used to synthesize transition metal complexes, demonstrating its ability to act as a ligand . The compound's reactivity also extends to the formation of Schiff base monomers and polyphenol derivatives through condensation and oxidative polycondensation reactions, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-fluorobenzaldehyde derivatives have been studied through different analytical techniques. For example, the thermal, optical, and electrochemical properties of poly(iminophenol)s derived from related bromobenzaldehydes have been characterized using techniques such as TG-DTA, DSC, and cyclic voltammetry . The antimicrobial activities of the ligand and its metal complexes have also been estimated, highlighting the biological relevance of these compounds .
Scientific Research Applications
Synthesis and Chemical Applications
5-Bromo-2-fluorobenzaldehyde has been utilized in various chemical syntheses and applications. For instance, it played a crucial role in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, demonstrating its importance in complex organic synthesis processes (Chen Bing-he, 2008). Additionally, it was used in the creation of antimicrobial chalcones and chromen-4-ones, highlighting its potential in pharmaceutical research (S. G. Jagadhani, S. G. Kundalikar, B. Karale, 2014). These applications demonstrate the compound's versatility in organic chemistry and drug discovery.
Spectroscopy and Molecular Analysis
5-Bromo-2-fluorobenzaldehyde has also been a subject of study in spectroscopic analysis and molecular structure investigations. For example, its vibrational spectra and electronic structure were examined using FT-IR, FT-Raman, and DFT calculations, offering insights into its molecular properties (C. S. Hiremath, T. Sundius, 2009). These studies are crucial in understanding the fundamental properties of chemical compounds, which can be applied in various fields, including material science and molecular engineering.
Material Science and Environmental Applications
In the field of material science and environmental studies, 5-Bromo-2-fluorobenzaldehyde was involved in the development of methodologies for the enrichment of trace amounts of copper(II) ions in water samples. This showcases its potential in environmental monitoring and pollution control (S. Fathi, M. Yaftian, 2009). The use of this compound in such applications highlights its significance in environmental chemistry and sustainability research.
Safety And Hazards
5-Bromo-2-fluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do . If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Future Directions
properties
IUPAC Name |
5-bromo-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFGGDVQLQQQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918074 | |
Record name | 5-Bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorobenzaldehyde | |
CAS RN |
93777-26-5 | |
Record name | 5-Bromo-2-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93777-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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